molecular formula C12H16N2O4S B1446215 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid CAS No. 2089876-66-2

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid

Cat. No.: B1446215
CAS No.: 2089876-66-2
M. Wt: 284.33 g/mol
InChI Key: BPFOLMLKTMGCDN-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid is a complex organic compound with the molecular formula C12H16N2O4S. This compound is notable for its unique structure, which includes an azetidine ring, a thiazole ring, and a tert-butoxycarbonyl protecting group. It is used in various chemical and pharmaceutical research applications due to its versatile reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via cyclization reactions involving sulfur-containing reagents.

    Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.

    Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic Acid: Similar structure but with an acetic acid moiety instead of a thiazole ring.

    5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic Acid: Contains a pyrazine ring instead of a thiazole ring.

Uniqueness

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid is unique due to its combination of an azetidine ring, a thiazole ring, and a tert-butoxycarbonyl protecting group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFOLMLKTMGCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
Reactant of Route 5
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
Reactant of Route 6
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2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid

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